molecular formula C18H19ClN2O3 B5515462 5-(2-chlorophenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-2-furamide

5-(2-chlorophenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-2-furamide

Cat. No. B5515462
M. Wt: 346.8 g/mol
InChI Key: COHLGAQKPMQVLJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic chemicals that combine structural elements of furamide, chlorophenyl, and pyrrolidinyl moieties. Such structures are often explored for their potential biological activities and chemical properties, contributing to various fields like medicinal chemistry and material science.

Synthesis Analysis

Synthetic routes for similar compounds often involve multi-step organic reactions, including condensation, cyclization, and substitution reactions. For instance, compounds with furamide backbone are synthesized through direct polycondensation, employing starting materials like chloroformyl furans and appropriate amines or diamines, under specific conditions to achieve high yield and purity (Faghihi & Mozaffari, 2008; Gharbi & Gandini, 1999).

Molecular Structure Analysis

X-ray diffraction techniques often reveal the crystal structure, highlighting the spatial arrangement of atoms, molecular symmetry, and intermolecular interactions. Studies on related compounds show the significance of hydrogen bonding and aromatic π–π interactions in stabilizing the crystal structure, which can influence the chemical reactivity and physical properties of the compound (Kumar et al., 2018).

Chemical Reactions and Properties

Chemical properties of furamide derivatives are diverse, depending on the substituents attached to the core structure. Reactions like chlorination, nitration, and cyanation are common for modifying the furamide scaffold, impacting its chemical behavior and potential applications (Shiotani & Taniguchi, 1996).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of furamide derivatives are influenced by molecular symmetry and intermolecular forces. Studies indicate that parameters like lattice energy and molecular symmetry can predict melting temperatures, suggesting a correlation with the compound's stability and phase behavior (Gallagher et al., 2022).

Scientific Research Applications

Binding Affinity and DNA Interaction Research highlights the compound's close structural similarity to antitrypanosomal drugs, focusing on its binding affinity with DNA sequences. A study by Laughton et al. (1995) demonstrates the compound's ability to bind more effectively to DNA compared to similar drugs, owing to its structural attributes that facilitate direct hydrogen bond interactions with DNA. This increased binding affinity is attributed to the compound's unique ability to interact with the minor groove of DNA, offering insights into its potential as a more effective antitrypanosomal agent (Laughton et al., 1995).

properties

IUPAC Name

5-(2-chlorophenyl)-N-(5-oxo-1-propylpyrrolidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-9-21-11-12(10-17(21)22)20-18(23)16-8-7-15(24-16)13-5-3-4-6-14(13)19/h3-8,12H,2,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHLGAQKPMQVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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